molecular formula C18H18N2O2 B8275174 3-Anilino-2-veratrylacrylonitrile CAS No. 30077-75-9

3-Anilino-2-veratrylacrylonitrile

Cat. No. B8275174
CAS RN: 30077-75-9
M. Wt: 294.3 g/mol
InChI Key: WRWFNXNJEVRTQT-UHFFFAOYSA-N
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Patent
US03991050

Procedure details

Veratric acid is esterified by refluxing in methanol using hydrochloric acid as catalyst. The resulting methyl 3,4-dimethoxybenzoate is converted under the conditions of Example 103 to ω-(methylsulfinyl) 3,4-dimethoxyacetophenone. This is reduced with sodium borohydride under the condition of Example 104 to β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide, which is then allowed to react with β-anilinopropionitrile in hexamethylphosphoramide containing sodium methylate according to Example 105. The resulting α-(3,4-dimethoxybenzyl)-β-anilinoacrylonitrile is condensed with guanidine according to Example 106 to give 2,4-diamino-5-(3',4'-dimethoxybenzyl) pyrimidine, m.p. 224°-229° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ω-(methylsulfinyl) 3,4-dimethoxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(O)(=O)C1C=CC(OC)=C(OC)C=1.COC1C=C(C=CC=1OC)C(OC)=O.[BH4-].[Na+].CS(CC(O)C1C=CC(OC)=C(OC)C=1)=O.N(CCC#N)C1C=CC=CC=1.C[O-].[Na+].[CH3:60][O:61][C:62]1[CH:63]=[C:64]([CH:77]=[CH:78][C:79]=1[O:80][CH3:81])[CH2:65][C:66](=[CH:69]NC1C=CC=CC=1)[C:67]#[N:68].[NH2:82][C:83]([NH2:85])=[NH:84]>CO.Cl.CN(C)P(N(C)C)(N(C)C)=O>[NH2:84][C:83]1[N:85]=[C:67]([NH2:68])[C:66]([CH2:65][C:64]2[CH:77]=[CH:78][C:79]([O:80][CH3:81])=[C:62]([O:61][CH3:60])[CH:63]=2)=[CH:69][N:82]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OC
Step Five
Name
ω-(methylsulfinyl) 3,4-dimethoxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)CC(C1=CC(=C(C=C1)OC)OC)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)CCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CC(C#N)=CNC2=CC=CC=C2)C=CC1OC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.